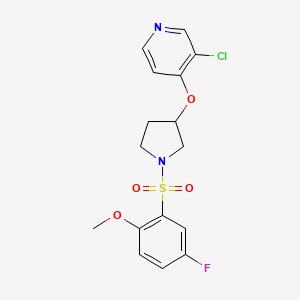

3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Beschreibung

The compound 3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS: 2034447-86-2) is a pyridine derivative with a molecular formula of C₁₆H₁₆ClFN₂O₄S and a molecular weight of 386.8 g/mol . Its structure features:

- A pyridine ring substituted with a chlorine atom at position 2.

- A pyrrolidine ring linked via an ether oxygen at position 4 of the pyridine.

- A sulfonyl group attached to the pyrrolidine, further connected to a 5-fluoro-2-methoxyphenyl moiety.

The compound’s synthetic pathway likely involves multi-step reactions, including sulfonylation and etherification, as inferred from related methodologies in pyridine derivatives .

Eigenschaften

IUPAC Name |

3-chloro-4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN2O4S/c1-23-15-3-2-11(18)8-16(15)25(21,22)20-7-5-12(10-20)24-14-4-6-19-9-13(14)17/h2-4,6,8-9,12H,5,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAVOYIEBOBMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. One common approach is to first synthesize the pyridine derivative through a halogenation reaction, introducing the chloro group at the desired position. The pyrrolidine ring can be synthesized separately and functionalized with the sulfonyl group and the 5-fluoro-2-methoxyphenyl group.

The key step involves the formation of the ether linkage between the pyridine and pyrrolidine rings. This can be achieved through a nucleophilic substitution reaction, where the pyrrolidine derivative acts as a nucleophile, attacking the electrophilic carbon of the pyridine ring. The reaction conditions typically involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dehalogenated or desulfonylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the treatment of diseases involving specific molecular targets.

Industry: The compound could be utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Structural Differences :

- The phenyl ring in the sulfonyl group is substituted with 2,4-dichloro and 5-methyl groups instead of 5-fluoro-2-methoxy .

- The absence of a fluorine atom and methoxy group may reduce electronegativity and alter steric effects.

Implications :

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

- Example Compound Q13 : Molecular Formula: C₃₀H₂₆ClN₅O₃ Melting Point: 259–261°C Key Features: Chloro-substituted pyridine core, amino groups, and disubstituted cyclohexanedione moieties.

Comparison :

- Functional Groups: The target compound lacks amino and cyclohexanedione groups but includes a sulfonylated pyrrolidine.

- Physicochemical Properties : Higher molecular weight (386.8 vs. 545 for Q13) and lower melting point (unreported vs. 259–261°C) suggest differences in crystallinity and stability .

- Spectral Data : Both compounds show characteristic IR peaks for C-Cl (718 cm⁻¹) and aromatic C-H stretching (3042 cm⁻¹), but the target compound’s sulfonyl group would exhibit strong S=O absorption near 1350–1200 cm⁻¹ .

3-[5-[(3-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Comparison :

- Bioactivity : Triazole moieties often confer antimicrobial activity, as seen in related pyridine derivatives . The target compound’s biological profile remains unreported.

Tabulated Comparison of Key Properties

Biologische Aktivität

3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound notable for its potential biological activities. The compound features a pyridine ring substituted with a chloro group and an ether linkage to a pyrrolidine ring, which is further substituted with a sulfonyl group attached to a 5-fluoro-2-methoxyphenyl group. This unique structure suggests diverse interactions with biological targets, making it an interesting subject for pharmacological research.

Chemical Structure

The molecular formula of the compound is , and its IUPAC name is 3-chloro-4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine. The InChI representation is as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activity.

Anticancer Activity

Research indicates that compounds similar to this compound can act as potent inhibitors of the murine double minute 2 (MDM2), a regulator of the p53 tumor suppressor pathway. For instance, in studies involving spirooxindoles and related compounds, it was found that certain derivatives exhibited significant inhibition of cell growth in cancer cell lines (e.g., SJSA-1) with varying potency levels depending on structural modifications .

Enzyme Inhibition

The compound's sulfonamide group suggests potential enzyme inhibitory activity. Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and urease, which are critical in various biological processes and disease mechanisms . The IC50 values for related compounds often range in the micromolar range, indicating promising bioactivity.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.